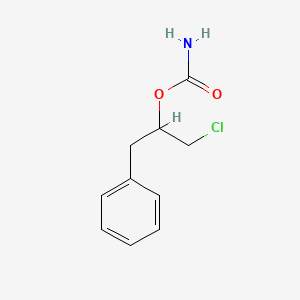

alpha-(Chloromethyl)phenethyl carbamate

Description

Structure

3D Structure

Properties

CAS No. |

60634-63-1 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(1-chloro-3-phenylpropan-2-yl) carbamate |

InChI |

InChI=1S/C10H12ClNO2/c11-7-9(14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13) |

InChI Key |

FIVDTHQNVVFVLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCl)OC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alpha Chloromethyl Phenethyl Carbamate and Analogues

Established Carbamate (B1207046) Synthesis Approaches and Adaptations

The formation of the carbamate linkage can be achieved through several well-established chemical transformations. These methods, often involving reactive intermediates, have been refined over the years for improved yields and substrate scope.

Name reactions such as the Hofmann and Curtius rearrangements represent classic examples of converting amides and carboxylic acid derivatives, respectively, into carbamates through an isocyanate intermediate. wikipedia.orgwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to form an isocyanate, which possesses one less carbon atom than the starting amide. wikipedia.orggauthmath.com This isocyanate can then be trapped by an alcohol to yield the desired carbamate. wikipedia.org Modifications to the classical conditions have been developed to accommodate sensitive substrates, including the use of hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA). thermofisher.com

The Curtius rearrangement provides an alternative route to isocyanates via the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.orgrsc.org The acyl azide is typically generated from a carboxylic acid derivative. The key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the complete retention of the stereochemistry of the migrating group. nih.gov The resulting isocyanate is then reacted with an alcohol to furnish the carbamate. wikipedia.orgnrochemistry.com

| Rearrangement | Starting Material | Key Intermediate | Product | Reference(s) |

| Hofmann | Primary Amide | Isocyanate | Carbamate | wikipedia.org, thermofisher.com |

| Curtius | Acyl Azide | Isocyanate | Carbamate | wikipedia.org, nih.gov |

A common and direct method for carbamate synthesis involves the reaction of alcohols with chloroformates or carbamoyl (B1232498) chlorides. These reactions are types of nucleophilic acyl substitution.

Chloroformates , which are esters of chloroformic acid, react with amines in a process known as aminolysis to form carbamates. This method is widely used due to the commercial availability of a diverse range of chloroformates. nih.gov

Carbamoyl chlorides are synthesized from the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. google.com They are highly reactive electrophiles that readily react with alcohols or phenols in the presence of a base to yield carbamates. researchgate.net The in situ formation of N-substituted carbamoyl chlorides can be advantageous to avoid handling these sensitive reactants directly. organic-chemistry.org

| Reagent | Nucleophile | Product | Key Features | Reference(s) |

| Chloroformate | Amine | Carbamate | Readily available reagents | nih.gov |

| Carbamoyl Chloride | Alcohol/Phenol (B47542) | Carbamate | Highly reactive, can be generated in situ | organic-chemistry.org, researchgate.net |

In recent years, the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis has gained significant attention. nih.govnih.gov The synthesis of carbamates via CO₂ fixation typically involves the reaction of an amine, CO₂, and an alkylating agent. This approach serves as a greener alternative to methods employing phosgene. A three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates under mild conditions. organic-chemistry.org

Beyond the classical methods, several unconventional reagents and pathways have been developed for carbamate synthesis, offering unique advantages in terms of reactivity and safety.

Dithiocarbamates can be synthesized through the reaction of an amine with carbon disulfide. organic-chemistry.orgnih.govrsc.org While primarily used for other applications, their conversion to carbamates represents a less common but viable synthetic route.

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for activating carboxylic acids and alcohols. wikipedia.org CDI reacts with an alcohol to form an activated imidazole (B134444) carboxylate, which can then react with an amine to form a carbamate. Alternatively, CDI can react with an amine to form a carbamoyl imidazole, which subsequently reacts with an alcohol. organic-chemistry.orgnih.govrsc.org This method is known for its mild reaction conditions and high yields.

Targeted Synthesis of Chloromethyl- and Phenethyl-Containing Carbamate Scaffolds

The synthesis of the specific target molecule, alpha-(Chloromethyl)phenethyl carbamate, requires a strategy that combines the formation of the carbamate moiety with the introduction of the chloromethyl and phenethyl groups. A plausible synthetic approach would involve the preparation of a key precursor, 1-chloro-3-phenylpropan-2-ol (B3053458), followed by its conversion to the final carbamate product. nih.gov The phenethyl alcohol precursor itself can be synthesized through various methods, including the Friedel-Crafts reaction of benzene (B151609) with ethylene (B1197577) oxide or the hydrogenation of styrene (B11656) oxide. wikipedia.orgnih.govresearchgate.net

The conversion of 1-chloro-3-phenylpropan-2-ol to the corresponding carbamate could be achieved using several of the methods described in section 2.1. For instance, reaction with a specific isocyanate (R-N=C=O) would yield an N-substituted carbamate. Alternatively, reaction with a carbamoyl chloride in the presence of a base would also afford the desired product. The use of CDI would involve the initial reaction of the alcohol with CDI, followed by the addition of ammonia (B1221849) or an amine.

The introduction of a chloromethyl group onto a carbamate scaffold can be a challenging synthetic step. One potential strategy involves the direct chloromethylation of a pre-existing carbamate. However, these reactions can be complex and may lead to side products. A more common and controlled approach is to introduce the chloromethyl group at an earlier stage of the synthesis, for example, by using a starting material that already contains this functionality, such as 1-chloro-3-phenylpropan-2-ol. nih.gov

Alkylation reactions on the carbamate nitrogen are also a possibility for introducing functional groups. nih.gov The carbamate group can act as a directing group in certain C-H activation reactions, allowing for functionalization at specific positions on an aromatic ring, although this is less relevant for the direct synthesis of the title compound. magtech.com.cnacs.org In general, substitution reactions are fundamental to the synthesis of the precursors required for the final carbamate. For instance, the conversion of 3-phenylpropanol to 1-chloro-3-phenylpropane (B93460) can be achieved via a chlorine substitution reaction using thionyl chloride. google.com The synthesis of chloromethyl ethers from acetals and acid halides is another example of a relevant substitution reaction for introducing such moieties. researchgate.net

Incorporation of Phenethyl Moieties via Grignard and Related Organometallic Additions

The construction of the phenethyl scaffold is a foundational step in the synthesis of the target molecule. Organometallic reagents, particularly Grignard reagents, are powerful tools for forming the requisite carbon-carbon bonds. msu.edu A common and effective strategy involves the reaction of a Grignard reagent with an epoxide. chemistrysteps.comorganicchemistrytutor.comlibretexts.org

Specifically, the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with ethylene oxide provides a direct route to 2-phenylethanol (B73330). libretexts.orgyoutube.com This reaction proceeds via a nucleophilic attack of the organometallic carbon on one of the electrophilic carbons of the epoxide ring, leading to ring-opening. youtube.com The attack typically occurs at the less sterically hindered carbon in an SN2-type mechanism, which is followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol. libretexts.orgyoutube.com

Reaction Scheme: Grignard Addition to Ethylene Oxide

Phenyl-MgBr + Ethylene Oxide → [Intermediate Alkoxide] --(H₃O⁺)--> 2-Phenylethanol

This 2-phenylethanol can then be converted to the corresponding phenethylamine (B48288), a direct precursor to the carbamate.

Alternative organometallic approaches involve the addition of Grignard or organolithium reagents to carbonyl compounds. msu.edulibretexts.org For instance, the addition of a benzyl (B1604629) Grignard reagent to formaldehyde (B43269) would yield 2-phenylethanol. While effective, these methods can sometimes be complicated by multiple additions, especially when using more complex carbonyl precursors like esters or acyl halides, which can lead to tertiary alcohols. saskoer.ca The synthesis of chiral α-alkyl phenethylamines has also been achieved through the diastereoselective addition of organometallic reagents to chiral 2-aryl-1,3-oxazolidine derivatives, offering a pathway to control the stereochemistry of the phenethyl backbone early in the synthesis. acs.org

Stereoselective Synthesis of alpha-Substituted Phenethyl Carbamate Derivatives

Introducing the chloromethyl group at the alpha-position of the phenethyl carbamate in a stereocontrolled manner is a significant synthetic challenge. Since direct, stereoselective chloromethylation is difficult, strategies often rely on the functionalization of a chiral precursor.

One prominent approach is the use of chiral auxiliaries to direct the stereoselective alkylation of a carbonyl compound derived from the phenethyl scaffold. For example, a phenethylacetic acid derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral imide can be deprotonated to form a chiral enolate, which then reacts with a chloromethylating electrophile. The steric influence of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary reveals the chiral alpha-(chloromethyl) acid, which can be further converted to the target carbamate.

Another strategy involves transition metal-catalyzed C-H activation. nih.gov A directing group, such as a nosylamide, installed on a β-alkyl phenylethylamine derivative can direct a palladium catalyst to selectively functionalize the benzylic C-H bond. mdpi.com While this has been demonstrated for olefination, the principle could be adapted for the introduction of other functional groups.

Furthermore, asymmetric synthesis of related structures provides insight. For example, the synthesis of chiral heterocyclic compounds like piperidin-2-ones and lactams has been achieved using α-phenylethylamine (α-PEA) as a chiral auxiliary in diastereoselective cyclization reactions. nih.gov Such strategies underscore the importance of chiral auxiliaries in controlling stereochemistry during the formation of complex structures.

Protecting Group Strategies for Carbamate and Chloromethyl Functionalities

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities and prevent undesired side reactions. bham.ac.uk The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where different groups can be removed under distinct conditions without affecting others. fiveable.mewikipedia.org

Carbamate Functionality: The carbamate moiety itself serves as a robust protecting group for the amine, rendering the nitrogen lone pair non-nucleophilic and non-basic through delocalization into the adjacent carbonyl group. organic-chemistry.orgchem-station.com However, during the synthesis of the phenethylamine precursor, the amine is often protected with a temporary group. Common carbamate-based protecting groups are widely used due to their stability and predictable cleavage conditions. chem-station.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H₂, Pd/C) wikidot.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) willingdoncollege.ac.in |

This orthogonality allows for selective deprotection. organic-chemistry.org For example, a Boc group can be removed with acid while an Fmoc group on the same molecule remains intact, enabling sequential modifications at different sites. fiveable.me

Chloromethyl Functionality: The chloromethyl group is an electrophilic moiety susceptible to nucleophilic attack. If its presence is incompatible with earlier steps in a synthetic sequence, a protected precursor is often used. A common strategy is to introduce a hydroxymethyl group (-CH₂OH) at the alpha-position first. This alcohol can be protected, for example as a silyl (B83357) ether (e.g., TBDMS) or a benzyl ether (Bn), which are stable under a wide range of conditions. After the carbamate is formed, the protecting group can be removed, and the resulting primary alcohol can be converted to the chloromethyl group in a late-stage step, typically using a reagent like thionyl chloride (SOCl₂) or methanesulfonyl chloride followed by a chloride source.

Emerging Synthetic Strategies Relevant to this compound

Modern synthetic organic chemistry offers several innovative strategies that could streamline the synthesis of this compound and its analogues, offering improvements in efficiency, selectivity, and sustainability.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for producing chemical compounds, including chiral amines and carbamates. nih.govrsc.orgnih.gov Flow reactors offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and scalability. vapourtec.com For the synthesis of the target molecule, a multi-step sequence could be designed in a continuous flow system. This could involve, for instance, an initial enzymatic resolution or asymmetric amination to establish stereochemistry, followed by in-line carbamate formation and subsequent functionalization. nih.govwhiterose.ac.uk The use of immobilized catalysts or reagents within packed-bed reactors can simplify purification and enable catalyst recycling. whiterose.ac.uk

Photoredox Catalysis: Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has revolutionized C-H functionalization. nih.govacs.org This technology could be applied to the direct installation of the chloromethyl group or a precursor at the benzylic position of a phenethyl carbamate substrate. acs.org By generating highly reactive radical intermediates under mild conditions, photoredox catalysis can functionalize C-H bonds that are traditionally unreactive, potentially reducing the number of steps required in a synthetic sequence. nih.gov For example, a Ni/photoredox dual catalytic system has been successfully employed for the cross-electrophile coupling of aliphatic aziridines with aryl iodides to synthesize β-phenethylamines, demonstrating a modern approach to forming the core structure. nih.govacs.org

Biocatalysis: Enzymes offer unparalleled selectivity for the synthesis of chiral molecules. Amine transaminases (ATAs), for example, can produce chiral amines with excellent enantioselectivity under mild reaction conditions. rsc.org A biocatalytic approach could be used to synthesize the chiral α-substituted phenethylamine precursor. For instance, an enzymatic kinetic resolution of a racemic phenethylamine derivative or an asymmetric transamination of a corresponding ketone could establish the desired stereocenter with high fidelity. Combining biocatalysis with flow chemistry represents a particularly powerful and sustainable manufacturing strategy. rsc.org

Mechanistic Organic Chemistry of Alpha Chloromethyl Phenethyl Carbamate

Reaction Pathways of the Carbamate (B1207046) Moiety

The carbamate group (-O-C(=O)N<) is an ester of carbamic acid and exhibits reactivity centered on the electrophilic carbonyl carbon. Its reaction pathways include hydrolysis, thermal or catalytic decomposition, and reversible transformations. The stability and reactivity of this group are influenced by the electronic properties of its substituents and the reaction environment. nih.gov

Hydrolysis of the carbamate linkage leads to the cleavage of the ester bond, yielding an alcohol, an amine (or ammonia), and carbon dioxide. This process can be catalyzed by acid or base, or proceed under neutral conditions, albeit more slowly.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination to break the C-O bond, releasing the corresponding alcohol (alpha-(chloromethyl)phenethyl alcohol), ammonia (B1221849), and carbon dioxide.

Base-Catalyzed Hydrolysis: In basic media, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, cleaving the C-O bond to release the alcohol and carbamic acid, which subsequently decomposes to ammonia and carbon dioxide. This pathway is generally faster than acid-catalyzed or neutral hydrolysis.

Enzymatic Hydrolysis: Certain enzymes, such as esterases, can catalyze the hydrolysis of carbamates. mdpi.com The mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. A serine residue initiates a nucleophilic attack on the carbamate's carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate. mdpi.com This intermediate is then hydrolyzed by water to regenerate the free enzyme and release the products. mdpi.com

| Condition | Key Mechanistic Step | Intermediate(s) | Products |

|---|---|---|---|

| Acidic | Protonation of carbonyl oxygen | Protonated carbamate, Tetrahedral intermediate | alpha-(Chloromethyl)phenethyl alcohol, NH4+, CO2 |

| Basic (Saponification) | Nucleophilic attack by OH- on carbonyl carbon | Tetrahedral intermediate | alpha-(Chloromethyl)phenethyl alcohol, NH3, CO32- |

| Neutral | Nucleophilic attack by H2O on carbonyl carbon | Tetrahedral intermediate | alpha-(Chloromethyl)phenethyl alcohol, NH3, CO2 |

The thermal decomposition of carbamates is a significant reaction pathway, particularly for N-substituted carbamates, yielding an isocyanate and an alcohol. mdpi.com This reaction is a key step in phosgene-free routes to producing isocyanates. mdpi.comnih.gov The process is highly endothermic and typically requires high temperatures, often above 150-200°C. nih.gov

The decomposition can proceed through a concerted, pericyclic mechanism or be facilitated by catalysts.

Thermal Decomposition: In the absence of a catalyst, the reaction is believed to occur via a six-membered cyclic transition state, leading to the syn-elimination of the alcohol and formation of the isocyanate. For alpha-(Chloromethyl)phenethyl carbamate (an N-unsubstituted carbamate), this decomposition would yield alpha-(chloromethyl)phenethyl alcohol and isocyanic acid. The reaction is often performed in the gas phase at temperatures around 400°C or in high-boiling inert solvents. mdpi.com

Catalytic Decomposition: Various catalysts can lower the decomposition temperature and improve selectivity. These catalysts can be metal-based or acidic materials. For example, metal oxides such as ZnO and Bi2O3 have been shown to be effective. nih.gov Acidic catalysts like montmorillonite (B579905) clay can protonate the carbonyl group, facilitating the cleavage of the C-O bond. researchgate.net The choice of catalyst is crucial to minimize side reactions, such as the reaction of the isocyanate product with the alcohol to reform the carbamate or further reactions to form ureas. nih.gov

| Catalyst Type | Example(s) | Approximate Temperature Range (°C) | Reference |

|---|---|---|---|

| None (Thermal) | N/A | > 200 | nih.gov |

| Metal Oxides | ZnO, Bi2O3, Al2O3 | 160 - 200 | nih.gov |

| Metal Salts | Bismuth salts (nitrate, sulfate) | Not specified | google.com |

| Acidic Clays | Montmorillonite K-10 | ~180 | researchgate.net |

The thermal decomposition of a carbamate into an isocyanate and an alcohol is an equilibrium process. nih.gov

R-NH-C(=O)-OR' ⇌ R-N=C=O + R'-OH

According to Le Chatelier's principle, the position of this equilibrium can be manipulated by changing the reaction conditions. To drive the reaction toward the products (isocyanate and alcohol), the process can be carried out in an open system where one of the products, typically the more volatile alcohol, is continuously removed by distillation or by using an inert carrier gas. mdpi.com Conversely, the synthesis of carbamates from isocyanates and alcohols is favored by using an excess of the alcohol reactant. The reversibility of this reaction is a critical consideration in the synthesis and application of both carbamates and isocyanates.

Reactivity at the Chloromethyl Center

The chloromethyl group in this compound is situated on a carbon atom that is alpha to the phenyl ring. This structural feature classifies it as a secondary, benzylic-type alkyl halide. This position is activated towards both nucleophilic substitution and elimination reactions due to the ability of the adjacent phenyl ring to stabilize charged intermediates or transition states through resonance.

The secondary and benzylic nature of the chloromethyl center allows it to react via both SN1 and SN2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions. masterorganicchemistry.comyoutube.com

SN1 Pathway: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is favored under conditions that promote the formation of a carbocation intermediate. The benzylic position is particularly adept at stabilizing a positive charge through resonance, delocalizing the charge over the aromatic ring. This stabilization lowers the activation energy for the rate-determining step—the departure of the chloride leaving group. The SN1 pathway is therefore promoted by:

Polar protic solvents (e.g., water, alcohols), which can solvate both the departing anion and the carbocation intermediate. youtube.com

Weak nucleophiles (e.g., H2O, ROH), which are not strong enough to force an SN2 reaction. youtube.com The formation of a planar carbocation intermediate means that if the carbon were a stereocenter, the reaction would lead to a mixture of enantiomers (racemization). masterorganicchemistry.com

SN2 Pathway: The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" is sensitive to steric hindrance. masterorganicchemistry.com While a secondary carbon is more hindered than a primary one, it is still accessible to many nucleophiles. The SN2 pathway is favored by:

Strong, often anionic, nucleophiles (e.g., I-, CN-, RS-). youtube.com

Polar aprotic solvents (e.g., acetone, DMF), which solvate the accompanying cation but leave the nucleophile relatively "bare" and highly reactive. youtube.com This mechanism results in the inversion of stereochemistry at the reaction center. masterorganicchemistry.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary, Benzylic (stabilizes carbocation) | Secondary (less favorable than primary, but possible) |

| Nucleophile | Weak (e.g., H2O, CH3OH) | Strong (e.g., I-, CN-, OH-) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

| Intermediate | Carbocation | None (concerted transition state) |

Elimination reactions, which result in the formation of a double bond, are common competitors to nucleophilic substitution. For this compound, elimination would involve the removal of a proton from a beta-carbon and the chloride ion, forming an alkene. There are two relevant beta-hydrogens: one on the adjacent methylene (B1212753) group and those on the phenyl ring (which are generally not reactive in this context). The primary elimination product would be an allylic system.

E2 Pathway: The E2 (Elimination Bimolecular) mechanism is a concerted process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a beta-proton as the C=C double bond forms and the leaving group departs. Higher temperatures also tend to favor elimination over substitution.

E1 Pathway: The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. After the leaving group departs, a weak base (often the solvent) removes a beta-proton to form the alkene. Therefore, E1 reactions compete directly with SN1 reactions and are favored by the same conditions: polar protic solvents, weak bases, and heat.

The product of elimination would be an unsaturated carbamate, such as 2-phenylallyl carbamate, which contains a conjugated system and may be a useful synthetic intermediate.

Radical Reactions Involving the Chloromethyl Group

The presence of a chloromethyl group on the this compound molecule suggests the potential for radical-mediated reactions. Typically, carbon-chlorine bonds can undergo homolytic cleavage upon initiation by UV light or radical initiators, leading to the formation of a carbon-centered radical. This intermediate could then participate in a variety of transformations, such as propagation steps involving hydrogen abstraction or addition to unsaturated systems, and termination steps. However, no specific studies detailing the conditions or outcomes of such radical reactions for this compound have been found in the surveyed literature. Research in this area would be necessary to understand the potential for radical-based functionalization or degradation of this compound.

Transformations Involving the Phenethyl Backbone

The phenethyl backbone of the molecule presents two primary sites for potential transformations: the phenyl ring and the ethyl linker.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group is generally susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The carbamate substituent on the phenethyl group would be expected to act as a directing group, influencing the position of incoming electrophiles on the aromatic ring. However, no experimental or theoretical studies have been identified that specifically investigate the EAS reactions of this compound. Such studies would be crucial for understanding how the electronic nature of the substituent influences the reactivity and regioselectivity of the phenyl ring.

Rearrangement Processes (e.g., Carbocation Rearrangements, 1,2-Shifts)

Carbocation rearrangements, such as Wagner-Meerwein rearrangements involving 1,2-hydride or 1,2-alkyl/aryl shifts, are fundamental processes in organic chemistry, often occurring to form a more stable carbocation intermediate. In the context of this compound, the formation of a carbocation at the benzylic position, for instance through the loss of a chloride ion, could potentially trigger such rearrangements. Neighboring group participation by the carbamate moiety or the phenyl ring could also influence the course of such reactions. At present, there is no specific literature describing the rearrangement processes of the phenethyl backbone in this particular carbamate.

Alpha-Substitution Reactions and Enolate Chemistry Relevant to the Phenethyl Linker

Alpha-substitution reactions are a cornerstone of carbonyl chemistry, proceeding through enol or enolate intermediates. However, in the case of this compound, the relevant "alpha" position for this type of reactivity would be the carbon atom of the phenethyl linker that is alpha to the phenyl group (the benzylic position). Deprotonation at this site to form a carbanion would be facilitated by the adjacent aromatic ring. This carbanion could then, in principle, react with various electrophiles. Nevertheless, a review of the available literature has not yielded any studies on the enolate-equivalent chemistry or alpha-substitution reactions at this position for this compound.

Computational and Theoretical Elucidation of Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, determining the structures of transition states and intermediates, and calculating activation energies.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

A computational investigation of the potential reaction pathways of this compound could provide significant insights where experimental data is lacking. DFT studies could be employed to model the transition states and intermediates for the aforementioned radical reactions, electrophilic aromatic substitutions, and rearrangement processes. Such theoretical work would be invaluable for predicting the feasibility of these reactions and for guiding future experimental work. To date, no specific DFT studies on the reaction mechanisms of this compound have been published.

Quantum Chemical Calculations of Electronic Factors and Reaction Energetics

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the mechanisms of organic reactions, including those of other carbamate compounds, specific data sets, such as tables of calculated energy barriers, bond lengths, atomic charges, or reaction energy profiles for this compound, have not been reported.

General principles of organic chemistry suggest that the reactivity of this compound would be influenced by the electronic properties of the carbamate group, the phenyl ring, and the chlorine atom. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group, affecting the nucleophilicity and basicity of the carbamate. The phenyl group can exert inductive and resonance effects. The chlorine atom, being a good leaving group, is expected to play a crucial role in substitution or elimination reactions. A potential intramolecular reaction pathway could involve the formation of a cyclic aziridinium (B1262131) ion intermediate, a common mechanism for 2-chloroethylamines and related structures. However, without specific quantum chemical calculations for this compound, any discussion of its reaction energetics and electronic factors remains speculative.

Further theoretical research is required to elucidate the specific electronic factors and reaction energetics governing the chemical behavior of this compound. Such studies would provide valuable insights into its stability, reactivity, and potential reaction mechanisms.

Structure Activity Relationships and Design of Novel Derivatives

Structural Modifications of the Carbamate (B1207046) Group

The carbamate group (-NHCOO-) is a critical pharmacophore in many biologically active compounds due to its unique structural and electronic properties. acs.org It is considered an amide-ester hybrid and its stability is derived from the resonance between the amide and carboxyl groups. acs.org Modifications to this moiety in alpha-(chloromethyl)phenethyl carbamate can significantly impact its biological and pharmacokinetic properties.

Substitutions on the nitrogen atom of the carbamate can modulate its hydrogen bonding capacity and steric bulk. For instance, replacing the hydrogen with small alkyl groups could alter its interaction with biological targets. The introduction of larger or more complex substituents on the nitrogen could lead to enhanced selectivity for specific receptors or enzymes. nih.gov

Another avenue for modification is the bioisosteric replacement of the carbamate group itself. nih.govcambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. For example, replacing the carbamate with a 1,2,3-triazole, oxadiazole, or even a retro-amide linkage could lead to derivatives with improved metabolic stability and altered activity profiles. nih.gov The replacement of the ester oxygen with sulfur to form a thiocarbamate can also influence the compound's reactivity and binding affinity. nih.gov

Table 1: Potential Modifications of the Carbamate Group and Their Predicted Effects This table presents hypothetical data based on general principles of medicinal chemistry to illustrate potential outcomes of structural modifications.

| Modification | Rationale | Predicted Effect on Activity/Properties |

|---|---|---|

| N-methylation | Increase lipophilicity, remove hydrogen bond donor capability. | Altered receptor binding and metabolic stability. |

| N-acylation | Introduce additional interaction points. | Potential for enhanced target-specific interactions. |

| Replacement with 1,2,3-triazole | Introduce a more stable, rigid bioisostere. | Improved metabolic stability and altered spatial orientation of substituents. |

| Replacement with thiocarbamate | Alter electronic properties and hydrogen bonding capacity. | Modified reactivity and target affinity. |

Variations on the Phenethyl Moiety

The phenethyl moiety is a common structural motif in many psychoactive compounds and plays a significant role in their interaction with biological targets. wikipedia.org Variations on this part of the this compound molecule can influence its binding affinity, selectivity, and pharmacokinetic properties.

Substitutions on the phenyl ring can have a profound effect on the molecule's electronic and steric properties. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, or para positions can alter the molecule's interaction with receptor pockets. biomolther.org For example, in a study of fentanyl analogs, substitutions on the phenyl ring of the phenethyl group significantly impacted their analgesic potency. nih.gov

The length and flexibility of the ethyl chain can also be modified. Shortening or lengthening the chain, or introducing conformational constraints such as a double bond or a cyclopropyl (B3062369) group, could alter the optimal positioning of the phenyl ring within a binding site.

Table 2: Potential Variations on the Phenethyl Moiety and Their Predicted Effects This table presents hypothetical data based on general principles of medicinal chemistry to illustrate potential outcomes of structural modifications.

| Modification | Rationale | Predicted Effect on Activity/Properties |

|---|---|---|

| Para-methoxy substitution on the phenyl ring | Introduce an electron-donating group. | Potential for enhanced binding through hydrogen bonding or electronic interactions. |

| Para-chloro substitution on the phenyl ring | Introduce an electron-withdrawing group and increase lipophilicity. | Altered electronic interactions and improved membrane permeability. |

| Replacement of phenyl with naphthyl | Increase steric bulk and surface area for van der Waals interactions. | Enhanced binding affinity but potentially reduced selectivity. |

| Introduction of a methyl group on the alpha-carbon of the ethyl chain | Introduce a chiral center and steric hindrance. | Potential for stereoselective interactions with the target. |

Functionalization of the Chloromethyl Site

The chloromethyl group at the alpha position of the phenethyl moiety is a reactive site that can be targeted for functionalization. The reactivity of such benzylic chlorides allows for a variety of chemical transformations. acs.orgnih.gov This site can be exploited to introduce new functional groups that could act as pharmacophoric features or as probes for studying biological interactions.

Nucleophilic substitution reactions can be employed to replace the chlorine atom with a wide range of functional groups, including azides, amines, thiols, and alkoxides. For instance, reaction with sodium azide (B81097) would yield an azidomethyl derivative, which could then be reduced to an aminomethyl group. These modifications can introduce new hydrogen bonding capabilities and charge interactions.

Furthermore, the chloromethyl group can be converted into other reactive intermediates. For example, it can be used to form organometallic reagents which can then be reacted with various electrophiles to create carbon-carbon bonds. acs.org

Table 3: Potential Functionalizations of the Chloromethyl Site and Their Predicted Effects This table presents hypothetical data based on general principles of medicinal chemistry to illustrate potential outcomes of structural modifications.

| Modification | Rationale | Predicted Effect on Activity/Properties |

|---|---|---|

| Replacement of chlorine with an azide group | Introduce a versatile functional group for further derivatization. | Can be converted to an amine for potential salt bridge formation. |

| Replacement of chlorine with a hydroxyl group | Introduce a hydrogen bond donor/acceptor. | Enhanced interaction with polar residues in a binding pocket. |

| Replacement of chlorine with a thiol group | Introduce a nucleophilic and potentially metal-coordinating group. | Potential for covalent interactions or binding to metalloenzymes. |

| Conversion to a phosphonate (B1237965) ester | Introduce a charged, phosphate-mimicking group. | Potential for interaction with phosphate-binding sites. |

Computational Approaches to Structure-Reactivity/Selectivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound and its derivatives. These methods can guide the design of new compounds with desired activities and selectivities.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are used to predict the binding mode and affinity of a ligand to a biological target, such as a receptor or an enzyme. tandfonline.comnih.gov For this compound derivatives, docking studies could be employed to understand how different structural modifications influence their interaction with a putative binding site.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. nih.gov For example, docking simulations could show how substitutions on the phenethyl ring fit into a specific sub-pocket of the receptor, or how modifications to the carbamate group affect its hydrogen bonding network with the protein. The results of these simulations can provide a rational basis for the design of new derivatives with improved binding affinity and selectivity. bau.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their reactivity.

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of derivatives with known reactivities, a statistical model can be built to predict the reactivity of new, untested compounds. nih.gov This approach can be particularly useful for predicting the reactivity of the chloromethyl group or the stability of the carbamate moiety under different conditions. QSAR studies can help in prioritizing the synthesis of compounds with desired reactivity profiles. springernature.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating alpha-(Chloromethyl)phenethyl carbamate (B1207046) from impurities, reaction byproducts, or matrix components, enabling its subsequent identification and quantification. The choice of technique is largely dictated by the compound's physicochemical properties, particularly its thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermally Stable Carbamates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC-MS to alpha-(Chloromethyl)phenethyl carbamate is contingent on its thermal stability. Many carbamates are known to be thermally labile, potentially degrading in the hot GC inlet, which can lead to inaccurate quantification and misidentification. However, for carbamates that are sufficiently stable, or through the use of derivatization techniques to enhance stability and volatility, GC-MS provides excellent separation and definitive identification based on mass spectra.

In the mass spectrometer, molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For a compound like this compound, characteristic fragmentation would be expected to involve cleavage of the carbamate group and fragmentation of the phenethyl side chain. While a specific mass spectrum for this compound is not available, a hypothetical fragmentation pattern can be proposed based on common fragmentation pathways for similar structures.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Hypothetical) |

|---|---|---|

| Molecular Ion [M]+ | C10H12ClNO2+ | 213/215 |

| [M - Cl]+ | C10H12NO2+ | 178 |

| [M - CH2Cl]+ | C9H10NO2+ | 164 |

| Phenethyl ion | C8H9+ | 105 |

| Tropylium (B1234903) ion | C7H7+ | 91 |

Note: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Thermally Labile Compounds

For thermally labile compounds like many carbamates, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. researchgate.net These techniques separate compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. UPLC, with its use of smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Reversed-phase HPLC/UPLC, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol), is commonly employed for the analysis of carbamates. The retention of this compound would be influenced by the hydrophobicity of the molecule and the specific mobile phase composition.

Table 2: Typical HPLC/UPLC Parameters for the Analysis of Aromatic Carbamates

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Column Temp. | Ambient to 40 °C | 30 - 50 °C |

| Detector | UV-Vis (e.g., 220 nm) or Fluorescence | UV-Vis (e.g., 220 nm) or Fluorescence |

| Injection Vol. | 10 - 20 µL | 1 - 5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds in complex mixtures. epfl.ch50megs.com This is particularly advantageous for the analysis of carbamates at trace levels. After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion (often the protonated molecule, [M+H]+) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces matrix interference.

For this compound, one would expect the protonated molecule to be the precursor ion. The fragmentation in the collision cell would likely involve the loss of the carbamate moiety or cleavage of the side chain.

Table 3: Hypothetical LC-MS/MS MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|

| 214/216 ([M+H]+) | 179 | Loss of Cl |

| 214/216 ([M+H]+) | 117 | Cleavage of the carbamate ester bond |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's purity and for monitoring the progress of a chemical reaction. rsc.org It can also be used for semi-quantitative or quantitative analysis when coupled with a densitometer. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. The separation is based on the differential adsorption and solubility of the components.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For this compound, various solvent systems can be tested to achieve optimal separation. Visualization of the spots can be achieved under UV light if the compound is chromophoric, or by using a variety of staining reagents that react with the carbamate functional group.

Table 4: Common TLC Visualization Reagents for Carbamates

| Reagent | Procedure | Expected Result |

|---|---|---|

| Iodine Vapor | Place the plate in a chamber with iodine crystals. | Brown spots appear where compounds are present. |

| Potassium Permanganate | Spray with a dilute solution of KMnO4. | Yellow to brown spots on a purple background for compounds with oxidizable groups. |

| Vanillin-Sulfuric Acid | Spray with a solution of vanillin (B372448) in acidic ethanol (B145695) and heat. | Colored spots, which can be specific to the compound's structure. |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the connectivity of atoms within the molecule can be established. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the complete molecular structure.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.4 | 126 - 130 |

| Aromatic C (quaternary) | - | ~138 |

| CH (alpha to N) | 4.8 - 5.2 | 55 - 60 |

| CH2 (beta to N) | 2.8 - 3.2 | 35 - 40 |

| CH2Cl | 3.6 - 4.0 | 45 - 50 |

| C=O (carbamate) | - | 155 - 160 |

| NH (carbamate) | 5.0 - 6.0 | - |

Note: Chemical shifts are highly dependent on the solvent used for the analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the carbamate group, the aromatic ring, and the alkyl halide.

The carbamate functional group (–NH-C=O-O–) gives rise to several distinct vibrations. A prominent absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the range of 1730-1680 cm⁻¹. The exact position depends on hydrogen bonding and the electronic environment. The N-H stretching vibration of the secondary amine in the carbamate linkage is expected to produce a sharp peak around 3450-3300 cm⁻¹. Furthermore, the C-N stretching vibration and N-H bending vibrations would appear in the fingerprint region, generally between 1550 cm⁻¹ and 1000 cm⁻¹.

The presence of the phenethyl group is confirmed by several characteristic peaks. The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations within the benzene (B151609) ring result in bands of variable intensity in the 1600-1450 cm⁻¹ region. Finally, the C-Cl stretching vibration from the chloromethyl group would be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3450 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | 1730 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amine (N-H) | Bend | 1550 - 1500 |

| Carbamate (C-N) | Stretch | 1350 - 1200 |

| Carbamate (C-O) | Stretch | 1250 - 1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂ClNO₂), the molecular weight is 213.66 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 213. Due to the presence of chlorine, an isotope peak (M+2) at m/z 215 would also be observed, with an intensity approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways common to carbamates, amines, and aromatic compounds. A primary fragmentation mechanism is alpha-cleavage, which involves the breaking of a bond adjacent to a heteroatom. youtube.comyoutube.com

Key fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom: This could lead to the loss of the phenethyl group, resulting in a fragment ion.

Cleavage of the carbamate bond: Breakage of the C-O or N-C bond within the carbamate linkage can lead to several diagnostic ions. For instance, loss of CO₂ (44 Da) is a common fragmentation for some carbamate structures.

Benzylic cleavage: The bond between the alpha-carbon and the benzene ring is labile and can cleave to form a stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of the chloromethyl group: Cleavage can result in the loss of a ·CH₂Cl radical (49 Da).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 213/215 | [C₁₀H₁₂ClNO₂]⁺ | C₁₀H₁₂ClNO₂ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | C₈H₁₀N | Loss of O=C-O-CH₂Cl |

| 105 | [C₈H₉]⁺ | C₈H₉ | Loss of NH-CO-O-CH₂Cl |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that provides enormous amplification of the Raman signal for molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of analytes at trace or even single-molecule levels, making it highly suitable for applications requiring high sensitivity. royalsocietypublishing.orgresearchgate.net

For the trace analysis of this compound, a SERS-based method would involve preparing a substrate of plasmonic nanoparticles (e.g., silver-coated gold colloids or flower-shaped silver nanostructures) and introducing the sample. royalsocietypublishing.orgnih.gov The carbamate molecule would adsorb onto the nanoparticle surface, and specific vibrational modes would be significantly enhanced.

The most strongly enhanced peaks in the SERS spectrum would likely correspond to vibrations of the phenyl group, such as the ring-breathing mode, which is often very intense in SERS. The characteristic bands of the carbamate group could also be used for quantification. nih.gov By monitoring the intensity of a characteristic and well-resolved SERS peak, a calibration curve can be constructed to quantify the concentration of this compound, even in complex matrices. Studies on other carbamates like ethyl carbamate have demonstrated detection limits in the nanomolar range (µg/L). nih.gov

Table 3: SERS Analysis of Related Carbamate Compounds

| Compound | SERS Substrate | Characteristic Band (cm⁻¹) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ethyl Carbamate | Silver-coated gold nanoparticles | 1003 | 9.0 x 10⁻⁹ M | nih.gov |

| Ethyl Carbamate | Flower-shaped silver nanostructures | 857 | 10⁻⁹ M | royalsocietypublishing.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of compounds in complex mixtures. nih.gov For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice. actascientific.comrsisinternational.org

GC-MS: This technique is suitable for volatile and thermally stable compounds. rsisinternational.org this compound may require derivatization to improve its volatility and thermal stability for GC analysis. The gas chromatograph would separate the analyte from other components in the sample matrix, and the mass spectrometer would provide definitive identification based on its mass spectrum and fragmentation pattern, as well as quantification.

LC-MS: This is arguably the most versatile hyphenated technique for pharmaceutical and chemical analysis. rsisinternational.org It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. rjpn.org An appropriate reversed-phase or normal-phase HPLC method would be developed to achieve chromatographic separation. The eluent would be introduced into the MS detector (e.g., a triple quadrupole or time-of-flight analyzer) for highly sensitive detection and quantification.

Other Hyphenated Techniques: Combinations such as LC-Diode Array Detection (LC-DAD) or LC-Fourier Transform Infrared Spectroscopy (LC-FTIR) could also be employed. actascientific.com LC-DAD would provide information on the UV-Vis absorption of the compound, while LC-FTIR could yield real-time IR spectra of the separated components, confirming the presence of specific functional groups.

Computational Chemistry in Analytical Method Development

Computational chemistry plays a crucial role in modern analytical method development by predicting molecular properties and aiding in the interpretation of experimental data. nih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of this compound with a high degree of accuracy. nih.gov By creating a computational model of the molecule, its vibrational frequencies can be calculated. This allows for the prediction of its IR and Raman spectra. rsc.org

The process involves optimizing the molecular geometry and then performing a frequency calculation, often using a basis set like 6-31G(d,p) with a functional such as B3LYP. nih.gov The resulting theoretical spectrum can be compared with the experimental spectrum. This comparison is invaluable for assigning the observed vibrational bands to specific molecular motions and confirming the identity of the compound. nih.gov

Conformational Analysis for Chromatographic Separation

The three-dimensional structure and conformational flexibility of a molecule significantly influence its behavior in chromatographic systems. This compound possesses several rotatable single bonds, leading to the existence of multiple conformers (rotational isomers). mdpi.com

Computational chemistry can be used to perform a conformational analysis to identify the most stable conformers and determine their relative energies. Understanding the conformational landscape is critical for developing effective chromatographic separations. researchgate.net Different conformers can exhibit different polarities and steric profiles, leading to varied interactions with the chromatographic stationary phase. nih.gov This can result in peak broadening or even the separation of conformers under specific chromatographic conditions. By modeling these interactions, computational methods can guide the selection of the appropriate stationary phase and mobile phase composition to achieve optimal separation efficiency and peak shape.

Biochemical Interactions at the Molecular Level

Carbamate-Mediated Cholinesterase Inhibition: Molecular Basis

Carbamates are widely recognized for their ability to inhibit cholinesterases, a family of enzymes crucial for nerve function. This inhibition is the primary mechanism behind their use as pesticides and in medicine. nih.gov The interaction is characterized by the carbamylation of the enzyme, a process that, while reversible, is slow enough to disrupt normal acetylcholine (B1216132) hydrolysis. researchgate.net

The inhibition of acetylcholinesterase (AChE) by carbamates is a multi-step process that results in a temporarily inactivated enzyme. researchgate.net This process is often described as pseudo-irreversible because the enzyme is taken out of commission for a significant period. nih.gov

The general mechanism involves two main stages:

Formation of a Michaelis Complex: Initially, the carbamate (B1207046) inhibitor binds non-covalently to the active site of the AChE, forming a transient enzyme-inhibitor complex.

Carbamylation: The carbamate then acts as a substrate for the enzyme. A serine residue (Ser203 in human AChE) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) group to the serine residue, forming a stable carbamoylated enzyme, and the release of the alcohol or phenol (B47542) leaving group. nih.gov

This carbamoylated enzyme is catalytically inactive. The regeneration of the active enzyme occurs through the hydrolysis of the carbamoyl-serine bond, a process known as decarbamoylation. This hydrolysis is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. researchgate.net The half-lives for the decarbamoylation of various carbamoylated AChEs can range from minutes to days, effectively sequestering the enzyme from its normal function. researchgate.net

Table 1: Comparison of Hydrolysis Rates for Acetylated vs. Carbamoylated AChE

| Enzyme State | Substrate/Inhibitor | Rate of Hydrolysis (Decarboxylation) | Typical Half-Life |

| Acetylated Enzyme | Acetylcholine | Very Fast | Microseconds |

| Carbamoylated Enzyme | General Carbamates | Slow to Very Slow | Minutes to Days researchgate.net |

The efficiency of a carbamate as an AChE inhibitor is dictated by its molecular structure. Key structural features that influence the interaction include:

The Carbamoyl Group: The substituents on the nitrogen atom of the carbamate moiety significantly affect the rate of decarbamoylation. Increasing the size of these substituents generally slows down the hydrolysis of the carbamoylated enzyme, prolonging the inhibition. researchgate.net

The Leaving Group: The portion of the carbamate molecule that is released upon carbamylation influences the initial binding affinity and the rate of the carbamylation reaction. A good leaving group can facilitate a faster rate of enzyme inactivation.

Modulation of Cellular Signaling Pathways

Beyond their well-documented effects on cholinesterases, carbamates can influence other cellular signaling pathways, often as a downstream consequence of induced oxidative stress.

The NFE2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Carbamate exposure has been shown to modulate this pathway, although the effects can be complex and context-dependent.

Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. mdpi.com Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. mdpi.com

Carbamate-induced toxicity can lead to the overproduction of reactive oxygen species (ROS), which can, in turn, activate the Nrf2 pathway as a protective response. researchgate.net However, some studies suggest that certain carbamates may also inhibit the Nrf2-antioxidant response element (ARE) pathway, potentially exacerbating cellular damage. The final outcome of Nrf2 modulation appears to depend on factors such as the specific carbamate compound, the duration of exposure, and the cell type.

Table 2: Potential Outcomes of Carbamate Interaction with the Nrf2 Pathway

| Condition | Cellular State | Nrf2 Pathway Response | Potential Consequence |

| Acute Exposure | Increased Reactive Oxygen Species (ROS) | Activation of Nrf2 | Upregulation of antioxidant enzymes, cellular protection. |

| Chronic/High-Level Exposure | Sustained Oxidative Stress | Potential inhibition or dysregulation of Nrf2 | Impaired cellular defense, increased toxicity. |

Some classes of carbamates have been shown to exhibit:

Anticonvulsant Activity: Suggesting interactions with ion channels or neurotransmitter systems in the central nervous system.

Anti-inflammatory Effects: Indicating potential modulation of inflammatory pathways.

Antimicrobial and Antifungal Activity: Implying interference with essential pathways in microorganisms.

Anticancer Properties: Suggesting interactions with targets involved in cell proliferation and survival.

It is crucial to note that these activities are highly dependent on the specific chemical structure of the entire molecule, not just the carbamate group itself. The specific molecular targets for alpha-(Chloromethyl)phenethyl carbamate beyond acetylcholinesterase have not been specifically elucidated in the available literature.

Molecular Recognition and Binding Mechanisms

The interaction of a carbamate inhibitor with its target enzyme, such as acetylcholinesterase, is a sophisticated process of molecular recognition. The initial binding is governed by a combination of non-covalent forces that position the inhibitor correctly within the enzyme's active site for the subsequent carbamylation reaction.

These recognition and binding mechanisms can include:

Hydrogen Bonds: The carbamate's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming connections with amino acid residues in the active site.

Hydrophobic Interactions: Nonpolar parts of the carbamate molecule can interact favorably with hydrophobic pockets within the enzyme.

Pi-Pi or Cation-Pi Interactions: Aromatic rings within the carbamate structure can interact with aromatic side chains of amino acids like tyrosine and tryptophan in the enzyme's active site gorge, significantly contributing to binding affinity. nih.gov For example, in some cholinesterase inhibitors, these interactions are crucial for orienting the molecule correctly for covalent modification. nih.gov

This initial non-covalent binding precedes the formation of the covalent bond during carbamylation, highlighting the importance of precise molecular recognition for the inhibitor's function.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Hydrolysis Mechanisms and Kinetics

No specific studies on the hydrolysis of alpha-(Chloromethyl)phenethyl carbamate (B1207046) were identified. Information on its rate of hydrolysis under different pH and temperature conditions, as well as the identification of its hydrolysis products, is not available in the reviewed literature. For carbamates in general, hydrolysis can be a significant degradation pathway, with the rate being influenced by the chemical structure and environmental conditions. nih.gov

Photodegradation Pathways and Products

Data regarding the photodegradation of alpha-(Chloromethyl)phenethyl carbamate in air, water, or soil is not available. Research on other carbamate pesticides has shown that photodegradation can occur, leading to the formation of various transformation products. bohrium.comsemanticscholar.org However, without specific studies, the pathways and products for this particular compound remain unknown.

Volatilization and Adsorption Phenomena

Specific data on the volatility (e.g., vapor pressure, Henry's Law constant) and adsorption behavior (e.g., soil organic carbon-water (B12546825) partitioning coefficient, Koc) of this compound are not documented in publicly accessible sources. The adsorption of carbamates to soil and sediment can be influenced by factors such as soil organic matter content and pH. scienceopen.comnih.gov

Biotic Degradation Mechanisms

Microbial Metabolism by Bacterial and Fungal Species

While numerous studies have documented the microbial degradation of various carbamate pesticides by a wide range of bacteria and fungi, no research was found that specifically investigated the microbial metabolism of this compound. bohrium.comfao.org The general mechanism of microbial degradation of carbamates often involves the initial hydrolysis of the carbamate ester linkage. frontiersin.org

Enzymatic Hydrolysis by Hydrolases (e.g., Esterases, Amidases)

The enzymatic hydrolysis of carbamates is a key degradation step. nih.gov Enzymes such as carboxylesterases and amidases have been shown to be involved in the breakdown of various carbamate compounds. frontiersin.orgnih.gov However, there is no specific information available on the enzymatic hydrolysis of this compound or the specific hydrolases that might be active in its degradation.

Oxidoreductase-Mediated Transformations

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, also called the electron donor) to another (the oxidant, also called the electron acceptor). In the context of pesticide degradation, these enzymes are crucial for initiating the breakdown of complex organic molecules. Microorganisms, particularly bacteria and fungi, have evolved a diverse array of oxidoreductases to metabolize xenobiotic compounds, including carbamates. nih.govfrontiersin.orgnih.gov

The metabolic pathways for carbamate degradation are primarily orchestrated by enzymes belonging to the hydrolase and oxidoreductase classes. nih.govfrontiersin.org While hydrolases are responsible for the initial cleavage of the carbamate ester or amide bond, oxidoreductases are often involved in the subsequent modification of the resulting aromatic or aliphatic moieties. For carbamates with aromatic structures, such as this compound, bacteria often employ oxygenases to hydroxylate the aromatic nucleus. This hydroxylation increases the compound's water solubility and susceptibility to further degradation. nih.govfrontiersin.org

These reactions, catalyzed by monooxygenases or dioxygenases, introduce one or two hydroxyl groups onto the aromatic ring, respectively. This is a critical step in preparing the molecule for ring cleavage, another reaction often catalyzed by oxidoreductases. The table below illustrates some common oxidoreductases involved in the degradation of various pesticides, which could potentially be involved in the transformation of this compound.

| Enzyme Class | Specific Enzyme Example | Function in Pesticide Degradation |

| Monooxygenases | Cytochrome P450 monooxygenases | Hydroxylation of aromatic rings and alkyl chains |

| Flavin-containing monooxygenases | Oxidation of nitrogen and sulfur atoms | |

| Dioxygenases | Naphthalene dioxygenase | Dihydroxylation of aromatic rings |

| Catechol 2,3-dioxygenase | Aromatic ring cleavage | |

| Dehydrogenases | Alcohol dehydrogenase | Oxidation of alcohol groups to aldehydes or ketones |

Identification and Characterization of Degradation Products

The identification of degradation products is essential for a complete understanding of a compound's environmental fate and potential toxicological impact. For this compound, the degradation process would likely yield a series of intermediate compounds before complete mineralization.

Based on the known degradation pathways of other carbamate pesticides, the initial hydrolysis of this compound would likely result in the formation of alpha-(Chloromethyl)phenethylamine, carbamic acid (which is unstable and decomposes to carbon dioxide and ammonia), and a corresponding alcohol or phenol (B47542). For instance, the degradation of the well-studied carbamate insecticide, carbaryl, yields 1-naphthol (B170400) as its major degradation product. nih.gov

Following this initial hydrolysis, the resulting alpha-(Chloromethyl)phenethylamine would be susceptible to further transformation. Oxidoreductase-mediated reactions could lead to the hydroxylation of the phenyl ring, forming various hydroxylated phenethylamine (B48288) derivatives. Further oxidation could lead to ring cleavage and the formation of smaller, aliphatic compounds that can then enter central metabolic pathways of microorganisms.

The table below presents a list of potential degradation products of this compound, based on analogous degradation pathways of other carbamates. It is important to note that these are hypothesized products and require experimental verification.

| Potential Degradation Product | Formation Pathway |

| alpha-(Chloromethyl)phenethylamine | Hydrolysis of the carbamate ester linkage |

| Carbon Dioxide and Ammonia (B1221849) | Decomposition of the unstable carbamic acid |

| Hydroxylated alpha-(Chloromethyl)phenethylamine derivatives | Oxidation of the phenyl ring by mono- or dioxygenases |

| Aliphatic acids and aldehydes | Aromatic ring cleavage of hydroxylated intermediates |

Environmental Persistency and Dissipation Studies

The environmental persistence of a pesticide is a key factor in determining its potential for long-term environmental contamination and non-target organism exposure. Carbamate pesticides are generally considered to be non-persistent in the environment. researchgate.net Their dissipation is often attributed to a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis.

While specific dissipation data for this compound is not available, studies on other carbamates indicate that their half-lives in soil and water can vary from a few days to several weeks. This variation is influenced by a multitude of factors including soil type, pH, temperature, moisture content, and the presence of adapted microbial populations. iastate.edunih.gov The phenomenon of enhanced degradation, where repeated application of a carbamate pesticide leads to the development of a microbial population capable of rapidly degrading it, has been observed for several carbamates. iastate.edu

The table below provides a general overview of the factors influencing the environmental persistence of carbamate pesticides.

| Environmental Factor | Influence on Persistence |

| Soil Type | Higher organic matter and clay content can increase adsorption, potentially reducing bioavailability for microbial degradation. |

| pH | Chemical hydrolysis of the carbamate linkage is often pH-dependent, with faster degradation occurring under alkaline conditions. |

| Temperature | Microbial degradation rates generally increase with temperature, up to an optimal point for the degrading microorganisms. |

| Moisture | Adequate soil moisture is necessary for microbial activity and can also influence the rate of chemical hydrolysis. |

| Microbial Population | The presence of microorganisms adapted to degrading carbamates can significantly shorten their persistence. |

Patent Literature Analysis for Chemical Processes and Novel Compounds

Overview of Synthetic Procedures Disclosed in Patents

Patents related to phenethyl carbamate (B1207046) derivatives frequently describe synthetic routes that can be adapted for the preparation of alpha-(chloromethyl)phenethyl carbamate. A common strategy involves the reaction of a corresponding alcohol with a carbamoylating agent. For instance, the synthesis of various substituted phenylalkyl carbamates is detailed in patent literature, often starting from a substituted phenylethanediol. googleapis.comjustia.com

One patented process for preparing phenyl carbamate derivatives, useful in treating CNS disorders, involves the carbamation of a protected alcohol. google.com This general method could theoretically be applied to a chloromethyl-substituted phenethyl alcohol precursor. The choice of solvent and base is critical in these reactions, with inorganic bases like potassium carbonate or sodium carbonate often cited. google.com

Another approach found in patent literature is the reaction of a phenol (B47542) with an appropriate isocyanate or carbamoyl (B1232498) halide. google.comgoogle.com This method is used for producing compounds like Rivastigmine, a phenyl carbamate derivative. google.com The use of hazardous isocyanates is sometimes circumvented by reacting the phenol with an alkylamine-4-nitrophenyl carbamate. google.com

The synthesis of carbamates can also be achieved through the pyrolysis of other carbamate esters, a process that generates an isocyanate intermediate which can then be reacted with the desired alcohol. googleapis.com Furthermore, some patents describe the preparation of N-phenylcarbamates from aniline (B41778) and other carbamates in an organic solvent at elevated temperature and pressure. scribd.com

| Reaction Type | Key Reactants | Example Application/Patent Reference |

|---|---|---|

| Carbamation of Alcohol | Alcohol, Chlorosulfonyl isocyanate | Preparation of phenyl carbamate derivatives for CNS disorders. google.com |

| Reaction with Isocyanate/Carbamoyl Halide | Phenol, Isocyanate or Carbamoyl halide | Synthesis of Rivastigmine. google.comgoogle.com |

| Transesterification | Alcohol, Diethyl carbonate | Synthesis of Chlorphenesin Carbamate. google.com |

| Ammonolysis of Carbonates | Cyclic carbonate, Ammonia (B1221849) | Formation of carbamates from 1,2-glycols. googleapis.com |

Protected Carbamate Derivatives in Patent Claims

In the landscape of chemical patents, the use of protecting groups is a common strategy to achieve selective reactions and to define the scope of novel compositions. For carbamate synthesis, patents often claim compounds where the carbamate nitrogen or other functional groups are protected.

For example, a process for preparing phenyl carbamate derivatives includes a deprotection step of a protected carbamate compound. google.com The protecting groups can be trialkyl silyl (B83357) or trialkylaryl silyl groups. google.com This indicates that the protected carbamate itself is a key intermediate and a patentable entity.

Similarly, patents for phenethylamine (B48288) derivatives describe the use of protecting groups for the amino group, such as trityl, substituted trityl, benzyl (B1604629), or trimethylsilyl (B98337) groups, which can be removed in a later synthetic step. google.com This strategy allows for the patenting of a broader class of compounds that includes both the final active molecule and its protected precursors.

Chloromethyl-Containing Intermediates in Patented Synthesis